N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications
Anti-tumor Activity
Compounds with thiophene moieties have been synthesized and evaluated for their anti-tumor activities. For example, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of thiophene-containing compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Neuropharmacological Effects
Research into neuropharmacology has identified compounds structurally related to the query molecule as potential antagonists for specific receptors, such as the neuropeptide Y5 receptor, suggesting applications in the treatment of conditions related to these receptors (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Synthetic Applications
The structural complexity of molecules like "N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide" also underscores their relevance in synthetic chemistry, where they are intermediates in the synthesis of more complex molecules or materials with desirable properties. For instance, the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard reaction exemplifies the utility of thiophene derivatives in drug intermediate synthesis (Min, 2015).
Sensor Development
Thiophene derivatives have been applied in the development of sensors, such as fluorescence turn-on sensors for metal ions, demonstrating the versatility of these compounds beyond therapeutic applications (Wang, Gao, Tang, Liu, & Li, 2016).
Molecular Interaction Studies
The interaction of these compounds with DNA and other biomolecules is another area of interest, providing insights into their mechanism of action and potential therapeutic uses. For example, the synthesis and characterization of certain derivatives for their binding properties with DNA emphasize the research into their biological interactions and potential as therapeutic agents (Li, Guo, Zhang, Xu, & Wang, 2010).
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13,18,23H,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRAGJVDZMCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.